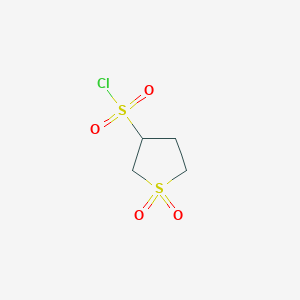

Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide

Vue d'ensemble

Description

Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide is a chemical compound with the molecular formula C4H7ClO4S2 and a molecular weight of 218.679 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its high boiling point of 446.2°C at 760 mmHg and a density of 1.7 g/cm³ .

Méthodes De Préparation

The synthesis of Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide involves several steps. One common method includes the reaction of tetrahydrothiophene with chlorosulfonic acid, followed by oxidation. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Des Réactions Chimiques

Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form thiols or sulfides.

Substitution: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonates. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is utilized in proteomics research for the modification of proteins.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other molecules. This reactivity makes it useful for modifying biological molecules and studying their functions .

Comparaison Avec Des Composés Similaires

Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide can be compared with similar compounds such as:

Tetrahydrothiophene-3-sulfonic acid: Similar structure but lacks the chloride group.

Thiophene-2-sulfonyl chloride: Different position of the sulfonyl chloride group on the thiophene ring.

Methanesulfonyl chloride: Smaller molecule with a similar sulfonyl chloride functional group. The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications.

Activité Biologique

Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide, also known as tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and its interactions with cyclin-dependent kinases (CDKs). This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Overview of Biological Activity

The compound is primarily recognized for its role as an inhibitor of CDKs. CDKs are crucial enzymes that regulate various cellular processes, including the cell cycle and transcription. Inhibition of these kinases has been associated with therapeutic effects in cancer treatment, particularly for cancers characterized by dysregulated cell cycle progression.

This compound acts by inhibiting CDK2, CDK4, and CDK6. These kinases are pivotal in controlling the transition between different phases of the cell cycle. The overexpression or abnormal regulation of these kinases is often linked to tumorigenesis. By inhibiting their activity, this compound can potentially halt the proliferation of cancer cells.

Research Findings

Recent studies have provided insights into the efficacy and mechanisms underlying the biological activity of this compound:

Case Study 1: Anticancer Activity

A study focused on the effects of this compound on breast cancer cells revealed that treatment led to reduced viability and induced apoptosis in estrogen receptor-positive breast cancer cells. The mechanism was attributed to the inhibition of CDK2 and subsequent activation of p53 pathways, which are critical for regulating cell cycle and apoptosis .

Case Study 2: Synergistic Effects with Other Agents

Another notable research effort examined the compound's effects when combined with other anticancer agents. The results indicated that this compound enhanced the efficacy of existing chemotherapeutics by further inhibiting CDK activity. This combination approach could lead to improved outcomes in resistant cancer types .

Data Table: Biological Activity Summary

| Biological Activity | Observed Effect | IC50/Other Metrics |

|---|---|---|

| Antiproliferative in HeLa cells | Significant inhibition | IC50 = 226 µg/mL |

| Antiproliferative in A549 cells | Significant inhibition | IC50 = 242 µg/mL |

| Antibacterial activity | Moderate against specific pathogens | MIC = 62.5 µg/mL (E. coli) |

Propriétés

IUPAC Name |

1,1-dioxothiolane-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOAOPMCGCFWIHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378201 | |

| Record name | tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17115-47-8 | |

| Record name | tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dioxo-1lambda6-thiolane-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.